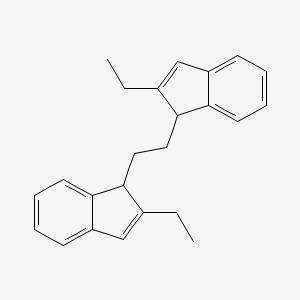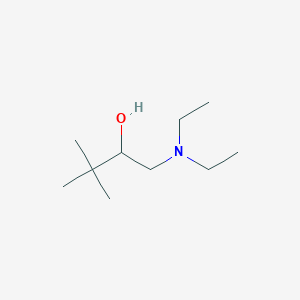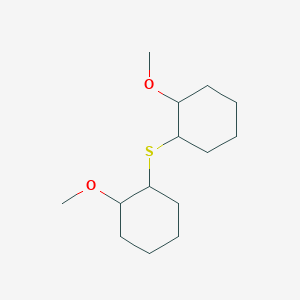
Chromium--nickel (1/6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–nickel (1/6) is a compound that belongs to the family of nickel-chromium alloys. These alloys are known for their excellent resistance to oxidation and high-temperature stability. They are widely used in various industrial applications due to their mechanical strength and corrosion resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium–nickel (1/6) involves the alloying of nickel and chromium in specific proportions. The process typically includes melting the base metals in a high-temperature furnace and then combining them in the desired ratio. The alloy is then cast into molds and allowed to cool. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals .
Industrial Production Methods
Industrial production of chromium–nickel alloys involves large-scale melting and casting processes. The metals are melted in electric arc furnaces, and the molten alloy is poured into ingot molds. The ingots are then processed through various mechanical treatments such as rolling, forging, and annealing to achieve the desired mechanical properties .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium–nickel (1/6) undergoes several types of chemical reactions, including:
Reduction: In certain conditions, the alloy can undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions where other metals or elements replace nickel or chromium in the alloy matrix.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–nickel (1/6) include oxygen, hydrogen, and various acids and bases. The conditions for these reactions typically involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving chromium–nickel (1/6) include chromium oxide, nickel oxide, and various intermetallic compounds. These products are often stable and contribute to the alloy’s overall durability and resistance to corrosion .
Wissenschaftliche Forschungsanwendungen
Chromium–nickel (1/6) has numerous scientific research applications, including:
Wirkmechanismus
The mechanism by which chromium–nickel (1/6) exerts its effects involves the formation of a stable oxide layer on its surface. This layer acts as a barrier to further oxidation and corrosion. The molecular targets include the metal atoms in the alloy, which interact with oxygen and other reactive species to form protective compounds . The pathways involved include oxidation-reduction reactions and surface passivation processes .
Vergleich Mit ähnlichen Verbindungen
Chromium–nickel (1/6) can be compared with other similar compounds such as:
Nickel-chromium (80/20): Contains a higher percentage of nickel and is known for its higher electrical resistivity and lower thermal conductivity.
Nickel-chromium (60/16): Contains a lower percentage of chromium and is used in applications requiring lower oxidation resistance.
Nickel-chromium (35/20): Contains a higher percentage of chromium and is used in high-temperature applications.
Chromium–nickel (1/6) is unique due to its specific ratio of nickel to chromium, which provides a balance of mechanical strength, corrosion resistance, and high-temperature stability .
Eigenschaften
CAS-Nummer |
194284-06-5 |
|---|---|
Molekularformel |
CrNi6 |
Molekulargewicht |
404.16 g/mol |
IUPAC-Name |
chromium;nickel |
InChI |
InChI=1S/Cr.6Ni |
InChI-Schlüssel |
URQDRAGKNXFIRP-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


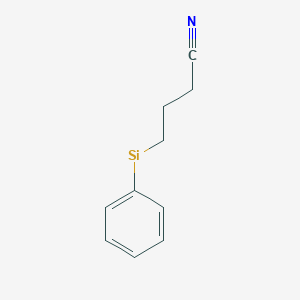
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

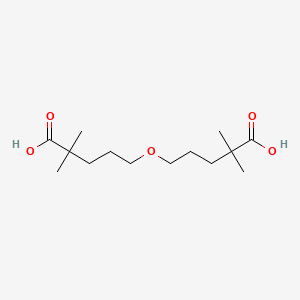


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
